1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex heterocyclic compound. It contains several functional groups and rings, including a benzyl group, a phenyl group, a triazino ring, and a purine ring. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazino and purine rings could be formed through cyclization reactions . The benzyl and phenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating and -withdrawing properties of these groups would likely have a significant impact on the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups and rings. For example, the benzyl and phenyl groups might undergo electrophilic aromatic substitution reactions, while the triazino and purine rings might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its stability would be influenced by the electron-donating and -withdrawing properties of its functional groups .Scientific Research Applications
Pharmacological Applications
Antidepressant and Anxiolytic Properties
- Research on arylpiperazine derivatives of purine-2,6-diones, which share structural similarities with the given compound, has identified potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying antidepressant and anxiolytic properties. These findings suggest the potential for designing new therapeutic agents targeting these receptors (Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
- A study on triazino and triazolo[4,3-e]purine derivatives, related to the query compound, demonstrated significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. This underscores the potential of such derivatives in developing new therapeutic agents (Ashour et al., 2012).
Chemical and Organic Synthesis Applications
Synthesis of Heterocycles
- The synthesis and evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been explored, demonstrating the versatility of purine derivatives in generating novel heterocycles with potential biological activities (Ueda et al., 1987).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of azolo [1,2,4]triazines , which are known for their structural similarity with known antiviral drugs and purine antimetabolites . .
Mode of Action
Azolo [1,2,4]triazines are known to interact with various biological targets due to their ability to form specific interactions with different target receptors
Biochemical Pathways
Azolo [1,2,4]triazines are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Related compounds in the azolo [1,2,4]triazine class have shown antitumor activity and vascular relaxing effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed, its physical and chemical properties could be studied in more detail, and its potential uses in fields such as medicine or materials science could be investigated .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-4-3-5-9-15)25-29(21(28)24-19)12-14-7-6-10-16(23)11-14/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUYYGOXXUGRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.